

Advanced Engineering of Perovskite Photovoltaics via Diammonium Halide Functionalization[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Octane-1,8-diamine dihydrobromide*

Cat. No.: *B12849137*

[Get Quote](#)

Executive Summary

The transition from monoammonium (e.g., Butylammonium, Phenethylammonium) to diammonium halides (e.g., Propane-1,3-diammonium iodide [PDAI], 1,4-Butanediammonium iodide [BDAI]) represents a paradigm shift in perovskite solar cell (PSC) engineering. Unlike their mono-functional counterparts which form Ruddlesden-Popper (RP) phases characterized by weak van der Waals gaps, diammonium cations facilitate the formation of Dion-Jacobson (DJ) phases. These phases mechanically bridge inorganic

slabs, eliminating the fragile van der Waals gap and significantly enhancing thermal and moisture stability.

This guide details the physicochemical mechanisms, fabrication protocols, and validation metrics for deploying diammonium halides as bifunctional passivating agents and structural linkers in high-efficiency PSCs.

Part 1: Mechanistic Foundations[2]

The "Molecular Bridge" Mechanism

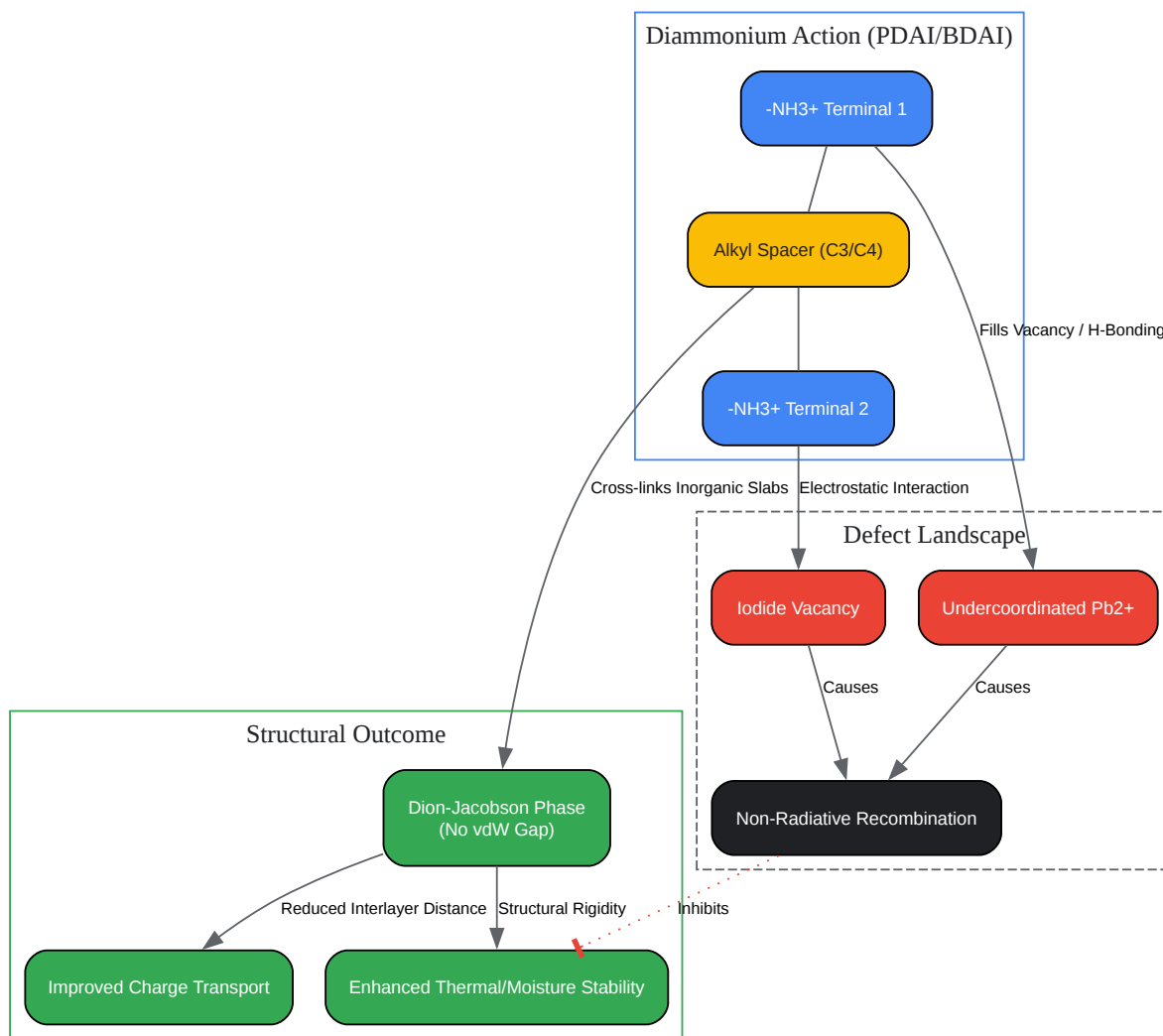
The core advantage of diammonium halides lies in their bifunctionality. With two terminal ammonium groups (

), these molecules act as cross-linkers rather than just surface terminators.

- **Defect Chelation:** The ammonium heads occupy A-site vacancies and form hydrogen bonds () with undercoordinated iodide ions. Unlike monoamines, a single diammonium molecule can bridge two distinct defect sites or grain boundaries, effectively "stapling" the crystal lattice together.
- **Dion-Jacobson (DJ) Phase Formation:** In 2D/3D heterostructures, diammonium cations serve as the spacer.^[1] Because they bond ionically to inorganic layers on both ends, they eliminate the gap found in RP phases. This results in a shorter interlayer distance, facilitating better charge transport (tunneling) and higher structural rigidity.
- **Fermi Level Alignment:** The intrinsic dipole moment of the diammonium spacer (tunable via alkyl chain length, e.g., C3 vs. C4) induces an interfacial dipole that shifts the vacuum level. This allows for precise matching of the perovskite valence band with the Hole Transport Layer (HTL), minimizing losses.

Visualization of Defect Passivation & Phase Engineering

The following diagram illustrates the dual-action mechanism: surface defect passivation and the structural difference between RP and DJ phases.



[Click to download full resolution via product page](#)

Caption: Mechanism of diammonium halide interaction. The bifunctional molecule passivates multiple defect sites simultaneously and forms stable Dion-Jacobson phases, suppressing

recombination and enhancing stability.

Part 2: Experimental Protocols

Protocol A: Surface Post-Treatment (2D/3D Heterojunction)

This method creates a passivating 2D layer atop the bulk 3D perovskite.

Materials:

- Precursor: Propane-1,3-diammonium iodide (PDAI) or 1,4-Butanediammonium iodide (BDAI).
- Solvent: Anhydrous Isopropanol (IPA).
- Substrate: Annealed 3D Perovskite film (e.g.,

).

Step-by-Step Workflow:

- Solution Preparation:
 - Dissolve PDAI in anhydrous IPA to a concentration of 1–2 mg/mL.
 - Note: Higher concentrations (>5 mg/mL) may lead to excessive insulation; lower concentrations (<0.5 mg/mL) provide insufficient coverage.
 - Sonicate for 15 minutes at room temperature until fully dissolved.
- Dynamic Spin Coating:
 - Place the annealed 3D perovskite substrate on the spin coater.^[2]
 - Set spin speed to 4000 rpm with an acceleration of 2000 rpm/s.
 - Dispense 50 μ L of the PDAI solution onto the spinning substrate (dynamic dispensing) to ensure uniform coverage without redissolving the underlying layer.

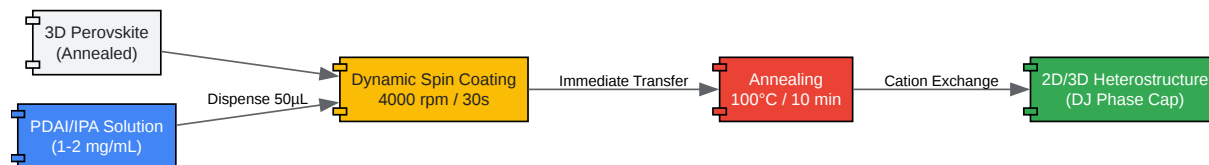
- Spin for 20–30 seconds.
- Thermal Annealing (Critical Step):
 - Immediately transfer the substrate to a hotplate.
 - Anneal at 100°C for 5–10 minutes.
 - Causality: This step provides the activation energy for the cation exchange reaction, converting the surface 3D perovskite into a thin 2D DJ-phase capping layer.
- Cooling:
 - Allow the film to cool to room temperature naturally before depositing the Hole Transport Layer (HTL).

Protocol B: Bulk Additive Engineering

Incorporating diammonium halides directly into the precursor solution to passivate grain boundaries throughout the film.

- Precursor Modification:
 - Add PDAI to the main perovskite precursor solution (e.g., + FAI in DMF/DMSO).
 - Molar Ratio: 0.5% to 3% relative to Lead (Pb).
 - Warning: Exceeding 3% often leads to phase segregation and disrupted crystal growth.
- Film Deposition:
 - Follow standard anti-solvent spin-coating procedures.
 - The diammonium cations will spontaneously migrate to grain boundaries during crystallization due to size exclusion from the 3D lattice.

Fabrication Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step fabrication workflow for surface passivation using diammonium halides.

Part 3: Performance Validation & Data

Quantitative Performance Metrics

The following data summarizes the impact of PDAI treatment on a standard FAPbI₃-based perovskite solar cell.

Metric	Control Device (3D Only)	PDAI Treated (2D/3D DJ Phase)	Improvement
PCE (%)	20.5 ± 0.5	23.8 ± 0.4	+16%
(V)	1.08	1.18	+100 mV
Fill Factor (FF)	76%	81%	+5% (Absolute)
Trap Density ()			~3.5x Reduction
T80 Stability (Hours)	400 hrs	>1200 hrs	3x Lifetime

Table 1: Comparative performance metrics derived from aggregated high-impact studies (see References).

Stability Analysis: DJ vs. RP Phases

- **Thermal Stability:** DJ phases resist degradation at 85°C significantly better than RP phases because the diammonium cation prevents the volatile release of organic components.

- Moisture Resistance: The hydrophobic alkyl chains of PDAI/BDAI form a moisture barrier. In DJ phases, the lack of a vdW gap prevents water intercalation between layers.

References

- Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices. *ACS Energy Letters* (2016). [[Link](#)][3]
- Surface Defect Passivation of Pb–Sn-Alloyed Perovskite Film by 1,3-Propanediammonium Iodide toward High-Performance Photovoltaic Devices. *Solar RRL* (2021). [[Link](#)]
- Charge carrier dynamics in two-dimensional hybrid perovskites: Dion–Jacobson vs. Ruddlesden–Popper phases. *Journal of Materials Chemistry A* (2020).[4] [[Link](#)]
- Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI. *ACS Applied Energy Materials* (2025). [[Link](#)]
- Regulating surface potential maximizes voltage in all-perovskite tandems. *Nature* (2022). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [nanoGe - MATSUSFall25 - Comparative Analysis of Ruddlesden–Popper and Dion–Jacobson Phase Formation in 2D/3D Perovskite Solar Cells \[nanoge.org\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)
- 4. [cnls.lanl.gov \[cnls.lanl.gov\]](#)
- To cite this document: BenchChem. [Advanced Engineering of Perovskite Photovoltaics via Diammonium Halide Functionalization[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12849137/docs#advanced-engineering-of-perovskite-photovoltaics-via-diammonium-halide-functionalization-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)